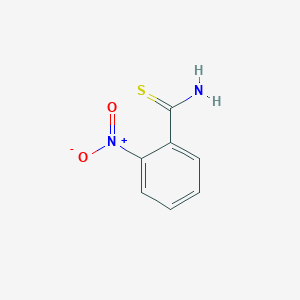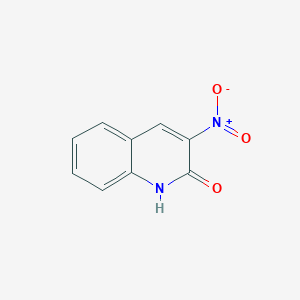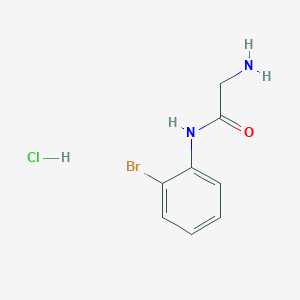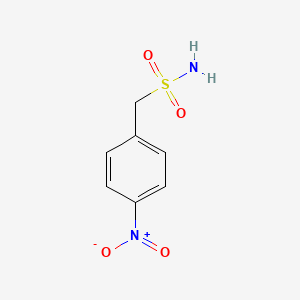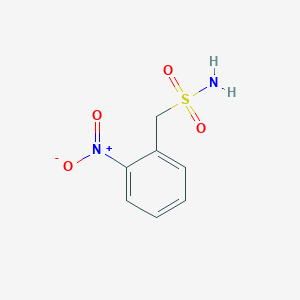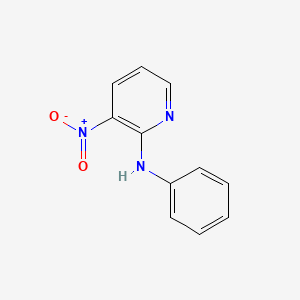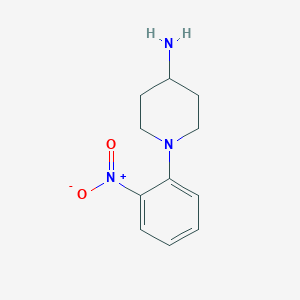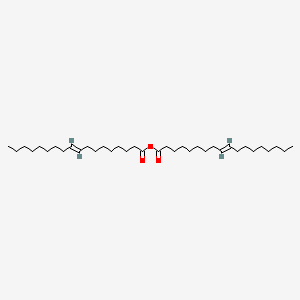
油酸酐
描述
Elaidic Anhydride is a useful research compound. Its molecular formula is C36H66O3 and its molecular weight is 546.9 g/mol. The purity is usually 95%.
The exact mass of the compound Elaidic Anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Elaidic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elaidic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 磁流变弹性体的阻尼性能效应
已研究油酸酐对磁流变弹性体 (MRE) 阻尼性能的影响。研究发现,这种相容剂通过增强磁性颗粒与橡胶基质之间的相容性来改善阻尼性能,从而改善剪切储存模量和拉伸强度等机械性能,并降低损耗因子和磁流变 (MR) 效应 (Fan 等人,2010)。
2. 对心血管疾病的影响
对反式脂肪酸油酸的研究表明,它维持人骨髓内皮细胞上的粘附分子表达,这可能有助于促进和诱发心血管疾病 (CVD) (Sanadgol 等人,2010)。
3. 与加工食品摄入量的关联
欧洲前瞻性癌症和营养调查 (EPIC) 中的一项横断面研究表明,在人群水平上,高度加工食品的摄入量与血浆磷脂油酸浓度之间存在很强的相关性。这种关联在个体层面上仍然显着,尽管程度较低 (Chajès 等人,2011)。
4. 对细胞凋亡和神经毒性的影响
发现油酸会诱导细胞凋亡并通过增强氧化应激和激活内质网应激/未折叠蛋白反应信号通路,从而导致 SH-SY5Y 神经母细胞瘤细胞系的神经毒性 (Ma 等人,2017)。
5. 用作农药去除吸附材料
油酸盐 (油酸阴离子) 已成功嵌入到 Mg/Al 层状双氢氧化物 (LDH) 中,所得的有机-LDH 纳米杂化材料显示出对不带电农药的亲和力增加,使其成为有效的农药去除吸附剂 (Celis 等人,2014)。
6. 生物基结构环氧泡沫的开发
源自植物油的油酸酐已用于开发生物基结构环氧泡沫。使用环氧化的植物油衍生物和酸酐固化剂的混合物制成的这些泡沫显示出作为轻质结构材料的前景 (Mazzon 等人,2020)。
安全和危害
作用机制
Target of Action
Elaidic Anhydride, also known as octadec-9-enoic anhydride, primarily targets acyl groups . These acyl groups are highly polar due to the electronegativity of the oxygen atoms, making the carbon atoms susceptible to attack by nucleophiles . This makes them good targets for the action of Elaidic Anhydride .
Mode of Action
The mode of action of Elaidic Anhydride involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for anhydride reactions . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .
Biochemical Pathways
Elaidic Anhydride affects various biochemical pathways. For instance, it has been shown to potentiate extracellular ATP-induced apoptosis via the P2X7-ROS-ASK1-p38 Axis in microglial cell lines . This suggests that Elaidic Anhydride can influence the regulation of metabolic pathways, potentially affecting the activity of enzymes in interconnected pathways .
Pharmacokinetics
Pharmacokinetics is the study of the processes that control how drug molecules reach their site of action via absorption and distribution, and how they are removed from the body through metabolism and excretion . Understanding these principles can provide insights into the ADME properties of Elaidic Anhydride and their impact on bioavailability.
Result of Action
Elaidic Anhydride has been shown to have distinct effects on cellular glucose uptake and the expression of selected myokines and adipokines . It has also been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been shown to protect cell membranes from damage by lipid oxidation and raise the quantity of two key cellular components called organelles .
Action Environment
The action, efficacy, and stability of Elaidic Anhydride can be influenced by various environmental factors. For instance, it is a major trans fat found in hydrogenated vegetable oils , suggesting that dietary intake could influence its action. Furthermore, the presence of other molecules in the environment, such as other fatty acids, could potentially affect the action of Elaidic Anhydride .
生化分析
Biochemical Properties
Elaidic anhydride plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-coenzyme A synthetase long-chain family member 5 (ACSL5), an enzyme involved in the activation of long-chain fatty acids. Elaidic anhydride is a potential substrate for ACSL5, which facilitates its incorporation into cellular lipid pools . Additionally, elaidic anhydride can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation .
Cellular Effects
Elaidic anhydride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, elaidic anhydride can modulate the expression of genes involved in lipid metabolism and inflammation through its interaction with PPARs . It also impacts cell signaling pathways related to insulin sensitivity and glucose uptake. In cell models, elaidic anhydride has been observed to reduce insulin-stimulated glucose uptake and alter the expression of myokines and adipokines, which are signaling proteins produced by muscle and fat cells .
Molecular Mechanism
The molecular mechanism of elaidic anhydride involves its interaction with various biomolecules and its influence on gene expression. Elaidic anhydride can bind to ACSL5, leading to its activation and subsequent incorporation into cellular lipids . This interaction can modulate lipid metabolism and influence the expression of genes regulated by PPARs. Additionally, elaidic anhydride can affect the activity of enzymes involved in lipid oxidation and synthesis, further impacting cellular lipid homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of elaidic anhydride can change over time. Studies have shown that elaidic anhydride undergoes degradation and oxidation, which can influence its stability and long-term effects on cellular function . For example, elaidic anhydride can be oxidized by atmospheric oxidants, leading to the formation of various degradation products. These degradation products can have different biological activities and may impact cellular processes differently compared to the parent compound .
Dosage Effects in Animal Models
The effects of elaidic anhydride can vary with different dosages in animal models. At low doses, elaidic anhydride may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of elaidic anhydride can lead to increased inflammation, lipid accumulation, and insulin resistance in animal models . These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
Elaidic anhydride is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into cellular lipids through the action of ACSL5 and other enzymes involved in fatty acid activation . Once incorporated, elaidic anhydride can undergo beta-oxidation, a process that breaks down fatty acids to produce energy . Additionally, elaidic anhydride can influence the levels of various metabolites and impact metabolic flux within cells .
Transport and Distribution
Elaidic anhydride is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins and transported via the lymphatic system to different tissues . Within cells, elaidic anhydride can be incorporated into phospholipids and other lipid molecules, influencing its localization and accumulation . The transport and distribution of elaidic anhydride can impact its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of elaidic anhydride can influence its activity and function. Elaidic anhydride can be localized to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of elaidic anhydride can impact its interactions with biomolecules and its effects on cellular processes.
属性
IUPAC Name |
[(E)-octadec-9-enoyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282105 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-25-5, 6085-36-5 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elaidic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


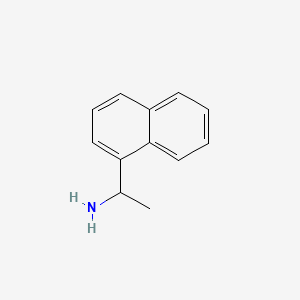
![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)
